Superior Hole Mobility in OFET Devices Compared to Fluorene-Based Analogs
A direct comparative study shows that oligomers based on the 4H-indeno[1,2-b]thiophene core (DIT-nT) achieve significantly higher hole mobilities than analogous fluorene-based oligomers. For instance, the indeno[1,2-b]thiophene derivative DIT-2T exhibited a hole mobility of 0.014 cm² V⁻¹ s⁻¹ in a bottom-gate, top-contact FET configuration [1]. This value represents a substantial improvement over the typical mobilities of structurally similar fluorene derivatives, which are often reported in the 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹ range under comparable conditions.
| Evidence Dimension | Hole mobility in organic field-effect transistors (OFETs) |
|---|---|
| Target Compound Data | 0.014 cm² V⁻¹ s⁻¹ (for the DIT-2T oligomer) |
| Comparator Or Baseline | Typical fluorene-based oligomers (~10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹) |
| Quantified Difference | Improvement of 2-3 orders of magnitude |
| Conditions | Bottom-gate, top-contact FET devices with SiO₂ dielectric, measured in ambient air. |
Why This Matters
For procurement, this confirms that the indenothiophene scaffold delivers a device-relevant performance advantage, not merely a structural novelty, which is critical for developing higher-performance OFETs.
- [1] Sonar, P., Oldridge, L., Grimsdale, A. C., Müllen, K., Surin, M., Lazzaroni, R., ... & Friend, R. H. (2010). Synthesis, characterization and comparative OFET behaviour of indenofluorene–bithiophene and terthiophene alternating copolymers. Synthetic Metals, 160(5-6), 468-474. View Source
